Superior Electrophile in Cobalt-Catalyzed Suzuki-Miyaura Cross-Coupling Compared to 4-Chloropiperidine
In direct comparative kinetic studies, the cobalt-catalyzed Suzuki-Miyaura cross-coupling of 4-fluorophenylboronic ester with N-Boc-4-bromopiperidine proceeds at a significantly accelerated rate compared to the analogous reaction with 4-chloropiperidine [1]. The relative rate enhancement is attributed to the lower bond dissociation energy of the C-Br bond, facilitating oxidative addition—the turnover-limiting step in many catalytic cycles.
| Evidence Dimension | Relative cross-coupling reaction rate |
|---|---|
| Target Compound Data | Accelerated rate (qualitative) for N-Boc-4-bromopiperidine |
| Comparator Or Baseline | 4-Chloropiperidine (slower rate) |
| Quantified Difference | Rate acceleration observed; smaller N-alkyl substituents on the phenoxyimine ligand further accelerate the reaction with the 4-bromo substrate [1]. |
| Conditions | Co-catalyzed C(sp2)-C(sp3) Suzuki-Miyaura cross-coupling of neopentylglycol ester of 4-fluorophenylboronic acid with N-Boc-4-halopiperidine. |
Why This Matters
The faster kinetics of the 4-bromo electrophile directly translate to higher synthetic efficiency, enabling rapid analog generation for structure-activity relationship (SAR) studies in drug discovery.
- [1] Mills, L. R.; et al. Phenoxythiazoline (FTz)-Cobalt(II) Precatalysts Enable C(sp2)-C(sp3) Bond-Formation for Key Intermediates in the Synthesis of Toll-like Receptor 7/8 Antagonists. Angew. Chem. Int. Ed. 2023, 62(51), e202313848. View Source
